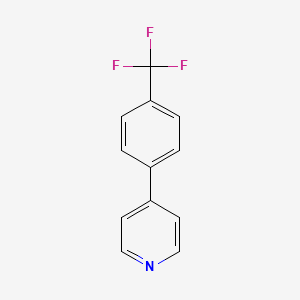

4-(4-(Trifluoromethyl)Phenyl)Pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridine derivatives often involves modified reactions such as the Chichibabin reaction, which is a method for synthesizing pyridine rings. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized by a modified Chichibabin reaction of benzaldehyde and a substituted acetophenone, followed by a reduction of the resulting dinitro compound with Pd/C and hydrazine monohydrate . Another example is the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a metal-free strategy for oxidative N-N bond formation .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be confirmed through various analytical techniques such as 1H NMR, MS, elemental analyses, and single-crystal X-ray structure determination. For example, the crystal structure of a 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine compound was determined, revealing its crystallization in the triclinic space group with specific cell parameters . Additionally, the crystal structure of a 1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene was reported, showing an extended molecule with C2 symmetry and non-planar (het)aryl rings .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including intramolecular annulation and oxidative bond formation. The synthesis of 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation is an example of such reactions, which features short reaction times and high yields . The chemical reactivity of these compounds is often explored in the context of their potential biological activities, such as antifungal properties .

Physical and Chemical Properties Analysis

Pyridine derivatives exhibit a range of physical and chemical properties, including solubility in polar solvents, thermal stability, and optical transparency. For instance, novel polyimides derived from pyridine-containing aromatic diamines displayed higher solubility in polar solvents, high glass transition temperatures, and excellent thermal stability, with significant weight retention even at high temperatures . The optical transparency and light color of fluorinated polyimides derived from a novel pyridine-containing diamine were also notable, with low water uptake and good mechanical properties .

Case Studies

The studies mentioned provide insights into the synthesis, structure, and properties of pyridine derivatives. The antifungal activity of a triazolylpyridine compound , the convenient construction of a triazolopyridine skeleton , and the development of novel polyimides with desirable thermal and optical properties are relevant case studies that highlight the versatility and importance of pyridine derivatives in various applications.

Aplicaciones Científicas De Investigación

1. Agrochemical Industry

- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives are key structural ingredients for the development of many agrochemical compounds . The major use of TFMP derivatives is in the protection of crops from pests .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

2. Pharmaceutical Industry

- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

- Results or Outcomes : Many candidates are currently undergoing clinical trials .

3. Synthesis of Metal-Organic Frameworks (MOFs)

- Summary of Application : 4-(Trifluoromethyl)pyridine may be used in the synthesis of metal-organic frameworks (MOFs) .

4. Preparation of Aminopyridines

- Summary of Application : 2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of trifluoromethylpyridine, can be used as a reactant for the preparation of aminopyridines .

5. Catalytic Ligand

- Summary of Application : 2-Fluoro-4-(trifluoromethyl)pyridine can also serve as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .

6. Preparation of (Trifluoromethyl)Pyridyllithiums

- Summary of Application : 4-(Trifluoromethyl)pyridine can be used in the preparation of (trifluoromethyl)pyridyllithiums .

7. Synthesis of Methiodide Salts

Safety And Hazards

Direcciones Futuras

The demand for 4-(4-(Trifluoromethyl)Phenyl)Pyridine derivatives has been increasing steadily in the last 30 years . Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of 4-(4-(Trifluoromethyl)Phenyl)Pyridine will be discovered in the future .

Propiedades

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLRYMRLOBCRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346681 | |

| Record name | 4-(4-Trifluoromethylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Trifluoromethyl)Phenyl)Pyridine | |

CAS RN |

220000-88-4 | |

| Record name | 4-(4-Trifluoromethylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

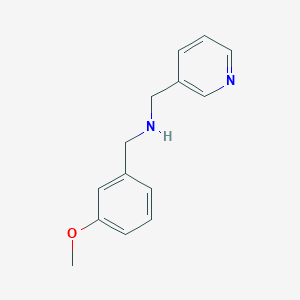

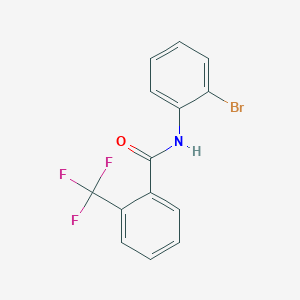

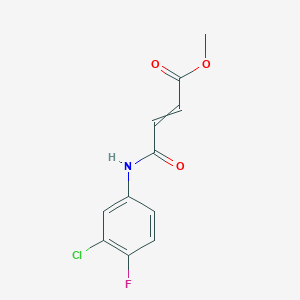

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)

![6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299906.png)